![molecular formula C26H26N4O5 B2410682 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methyl-2-nitrophenyl)urea CAS No. 1024474-23-4](/img/structure/B2410682.png)

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methyl-2-nitrophenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a highly selective sigma-2 receptor ligand . The sigma-2 receptor has been cloned and identified as Tmem97, which is a transmembrane protein involved in intracellular Ca 2+ regulation and cholesterol homeostasis . This receptor has been proposed as a potential target to treat neuropathic pain due to the ability of sigma-2 receptor agonists to relieve mechanical hyperalgesia in mice model of chronic pain .

Synthesis Analysis

The synthesis of this compound involves the reaction of 3,4-dihydroisoquinolin-1-yl-acetonitrile with DMFDMA . This reaction affords an enaminonitrile, which is then reacted with 2-aminobenzimidazole to yield a product .Molecular Structure Analysis

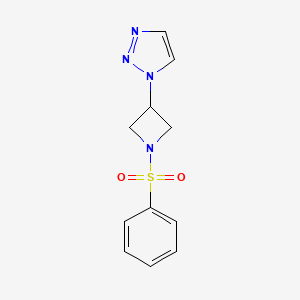

The molecular structure of this compound includes a 6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl group, a 4-methyl-2-nitrophenyl group, and a urea group .Chemical Reactions Analysis

The main direction of fragmentation in the mass spectra of compounds related to this compound is retro-Diels–Alder reaction, leading to 6,7-dimethoxy-3,4-dihydroisoquinoline and corresponding o-quinone methide .Scientific Research Applications

Synthesis and Structural Analysis

- The compound is utilized in synthesizing various derivatives of 1,3-oxazino[4,3-a]isoquinoline, with studies focusing on the synthesis and stereochemical analysis of these derivatives (Heydenreich et al., 2003).

- Further research includes the synthesis and conformational analysis of stereoisomeric 1,3-oxazino[4,3-a]isoquinolines, emphasizing the importance of nuclear magnetic resonance (NMR) spectroscopy in determining configurations and conformations (Sohár et al., 1992).

Pharmacological Potential

- A study evaluated the local anesthetic activity, acute toxicity, and structure-toxicity relationship of synthesized derivatives of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. These derivatives demonstrated significant local anesthetic properties and low toxicity, suggesting potential pharmacological applications (Azamatov et al., 2023).

- Another research area includes the synthesis of isoquinoline derivatives with antiarrhythmic properties, particularly focusing on compounds containing nitrophenyl groups (Markaryan et al., 2000).

Chemical Properties and Interactions

- Studies on the chemical properties of related compounds include the synthesis, structure activity relationship, and the effects of 4-[4-(N-substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives, which are potent inhibitors of the phosphorylation of platelet-derived growth factor receptor (PDGFR) (Matsuno et al., 2002).

Structural Analyses and Derivative Synthesis

- There is research into the synthesis and X-ray crystal structure analysis of pyrrolo[2,1-a]isoquinoline derivatives, contributing to understanding the molecular structure and potential applications of these compounds (Bailey et al., 1995).

Biological Interactions and Effects

- Investigations into the blockade of orexin-1 receptors to understand the impact on sleep modulation through orexin-2 receptor antagonism were conducted using related compounds (Dugovic et al., 2009).

Mechanism of Action

Target of Action

The primary target of this compound is the sigma-2 receptor . The sigma-2 receptor has been identified as Tmem97 , a transmembrane protein involved in intracellular Ca2+ regulation and cholesterol homeostasis .

Mode of Action

The compound acts as a highly selective sigma-2 receptor ligand . It has a sigma-1/sigma-2 selectivity ratio greater than 1000 , indicating its high specificity for the sigma-2 receptor. The interaction of the compound with the sigma-2 receptor can lead to changes in intracellular calcium levels and cholesterol homeostasis .

Biochemical Pathways

The sigma-2 receptor’s role in calcium regulation and cholesterol homeostasis suggests that it may influence pathways related to these processes .

Pharmacokinetics

Following oral administration, the compound shows rapid absorption, with peak plasma concentration (Cmax) occurring within 10 minutes of dosing . It has an adequate, absolute oral bioavailability of 29.0% , indicating a significant portion of the administered dose reaches systemic circulation.

Result of Action

The compound’s action on the sigma-2 receptor has been associated with antinociceptive effects in vivo . This suggests that it may have potential therapeutic applications in the treatment of conditions such as neuropathic pain .

Future Directions

Properties

IUPAC Name |

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methyl-2-nitrophenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O5/c1-16-4-9-21(23(12-16)30(32)33)29-26(31)28-19-7-5-17(6-8-19)13-22-20-15-25(35-3)24(34-2)14-18(20)10-11-27-22/h4-9,12,14-15H,10-11,13H2,1-3H3,(H2,28,29,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAWHAHZOIOTGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenyl-4-((E)-{[4-(2-thienyl)-2-pyrimidinyl]amino}methylidene)-1,3-oxazol-5(4H)-one](/img/structure/B2410600.png)

![3-(2-Methoxynaphthalen-1-YL)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2410601.png)

![3-[(Dimethylamino)methylene]-1-(4-nitrophenyl)-2-pyrrolidinone](/img/structure/B2410602.png)

![2-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2410606.png)

![2-Methyl-7-nitro-6,12-dihydrobenzo[c][1,6]benzoxazocin-11-one](/img/structure/B2410607.png)

![Methyl 6-chloro-4-{2-[(3,4-dimethylphenyl)amino]-2-oxoethoxy}quinoline-2-carboxylate](/img/structure/B2410613.png)

![N-[(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]prop-2-enamide](/img/structure/B2410621.png)